

Application Note: Comprehensive Spectroscopic Analysis of Methyl 2-(3-bromophenyl)-2-cyanoacetate

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Compound of Interest

Compound Name:	Methyl 2-(3-bromophenyl)-2-cyanoacetate
CAS No.:	895579-16-5
Cat. No.:	B1432434

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Introduction: The Analytical Imperative

Methyl 2-(3-bromophenyl)-2-cyanoacetate is a versatile bifunctional molecule, serving as a key intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds.^[1] Its structure, featuring a brominated aromatic ring, a nitrile, and an ester moiety, offers multiple reaction sites for molecular elaboration. For researchers in synthetic chemistry and drug development, unambiguous structural confirmation and purity assessment are paramount. This application note provides a comprehensive guide to the analytical characterization of this compound using a multi-technique spectroscopic approach, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). The protocols and interpretations herein are designed to be self-validating, providing a robust framework for quality control and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

NMR spectroscopy is the cornerstone of molecular structure determination, providing a detailed map of the carbon-hydrogen framework. For **Methyl 2-(3-bromophenyl)-2-cyanoacetate**, both ^1H and ^{13}C NMR are essential for confirming the precise arrangement of atoms.

Rationale for Experimental Design

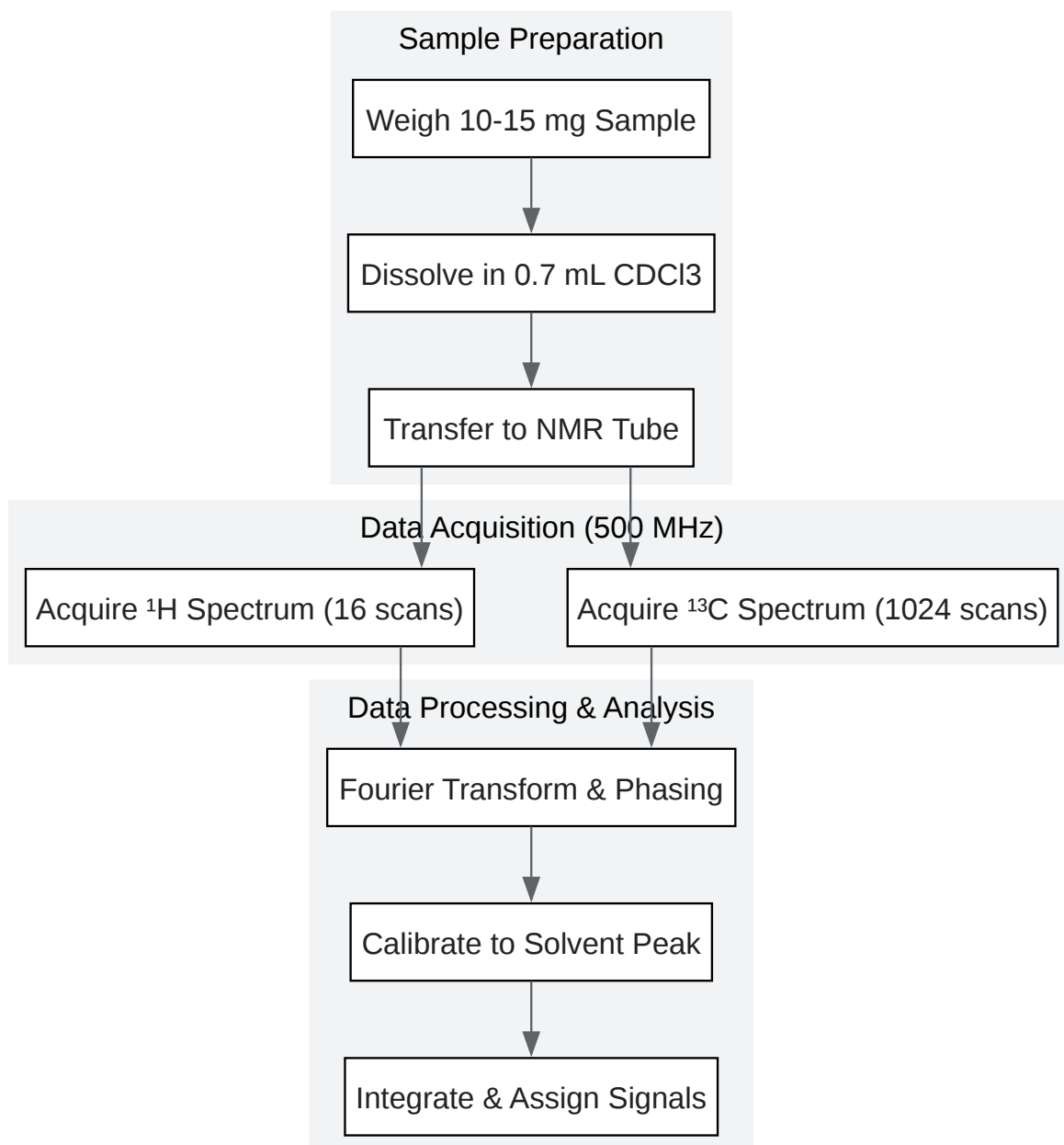
The choice of solvent and experimental parameters is critical for acquiring high-quality, interpretable data. Deuterated chloroform (CDCl_3) is the preferred solvent due to its excellent solubilizing capacity for moderately polar organic compounds and its minimal interference in the ^1H spectrum, with a single residual peak at δ 7.26 ppm. A standard 500 MHz spectrometer provides the necessary resolution to resolve the complex splitting patterns of the aromatic protons.

Experimental Protocol: ^1H and ^{13}C NMR

- **Sample Preparation:** Accurately weigh approximately 10-15 mg of **Methyl 2-(3-bromophenyl)-2-cyanoacetate** solid.
- **Dissolution:** Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl_3) within a standard 5 mm NMR tube.
- **Homogenization:** Gently vortex the tube until the sample is fully dissolved.
- **Data Acquisition:**
 - Acquire spectra on a 500 MHz NMR spectrometer.
 - For ^1H NMR, acquire 16 scans with a relaxation delay of 1.0 second.
 - For ^{13}C NMR, acquire 1024 scans using a proton-decoupled pulse sequence.
- **Data Processing:** Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct

the spectrum. Calibrate the ^1H spectrum to the residual CDCl_3 peak at δ 7.26 ppm and the ^{13}C spectrum to the CDCl_3 triplet at δ 77.16 ppm.

Workflow for NMR Analysis



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Caption: Workflow for NMR sample preparation and analysis.

Predicted Spectral Data and Interpretation

^1H NMR (500 MHz, CDCl_3): The proton spectrum is defined by three distinct regions: the aromatic protons, the alpha-proton, and the methyl ester protons.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~ 7.70	t, $J \approx 1.8$ Hz	1H	H-2 (Ar-H)	Located between two electron-withdrawing groups (Br and the acetate substituent), this proton is expected to be the most deshielded of the aromatic protons.
~ 7.62	ddd, $J \approx 8.0, 2.0, 1.0$ Hz	1H	H-6 (Ar-H)	Ortho to the bromine atom, showing coupling to H-5 and H-4.
~ 7.48	ddd, $J \approx 8.0, 2.0, 1.0$ Hz	1H	H-4 (Ar-H)	Ortho to the acetate substituent, showing coupling to H-5 and H-2.
~ 7.35	t, $J \approx 8.0$ Hz	1H	H-5 (Ar-H)	Coupled to both H-4 and H-6, appearing as a triplet. This assignment is consistent with data from the highly analogous compound, cyano(3-bromophenyl)methyl acetate. ^[2]

~ 4.90	s	1H	α -CH	This methine proton is significantly deshielded due to the adjacent electron-withdrawing phenyl, cyano, and carbonyl groups. A singlet is expected as there are no adjacent protons.
<hr/>				
~ 3.85	s	3H	-OCH ₃	The methyl ester protons appear as a characteristic singlet in a region typical for this functional group.

¹³C NMR (125 MHz, CDCl₃): The proton-decoupled ¹³C spectrum confirms the presence of all 10 unique carbon atoms in the molecule.

Chemical Shift (δ , ppm)	Assignment	Rationale
~ 165.0	C=O (Ester)	The carbonyl carbon of the ester group appears in its characteristic downfield region.
~ 135.5	Ar C-1	Quaternary carbon attached to the acetate substituent.
~ 133.5	Ar C-H	Aromatic methine carbon.
~ 130.5	Ar C-H	Aromatic methine carbon.
~ 129.0	Ar C-H	Aromatic methine carbon.
~ 122.5	Ar C-Br	The carbon directly bonded to bromine is shielded relative to other aromatic carbons but identifiable.
~ 116.0	C \equiv N (Nitrile)	The nitrile carbon appears in its expected range, as seen in related phenylacetonitrile structures. ^[3]
~ 54.0	-OCH ₃	The methyl ester carbon.
~ 45.0	α -CH	The alpha-carbon, shifted downfield by the adjacent substituents.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy provides rapid and definitive confirmation of the key functional groups within the molecule. The vibrational energies of the nitrile and ester groups provide unmistakable signatures.

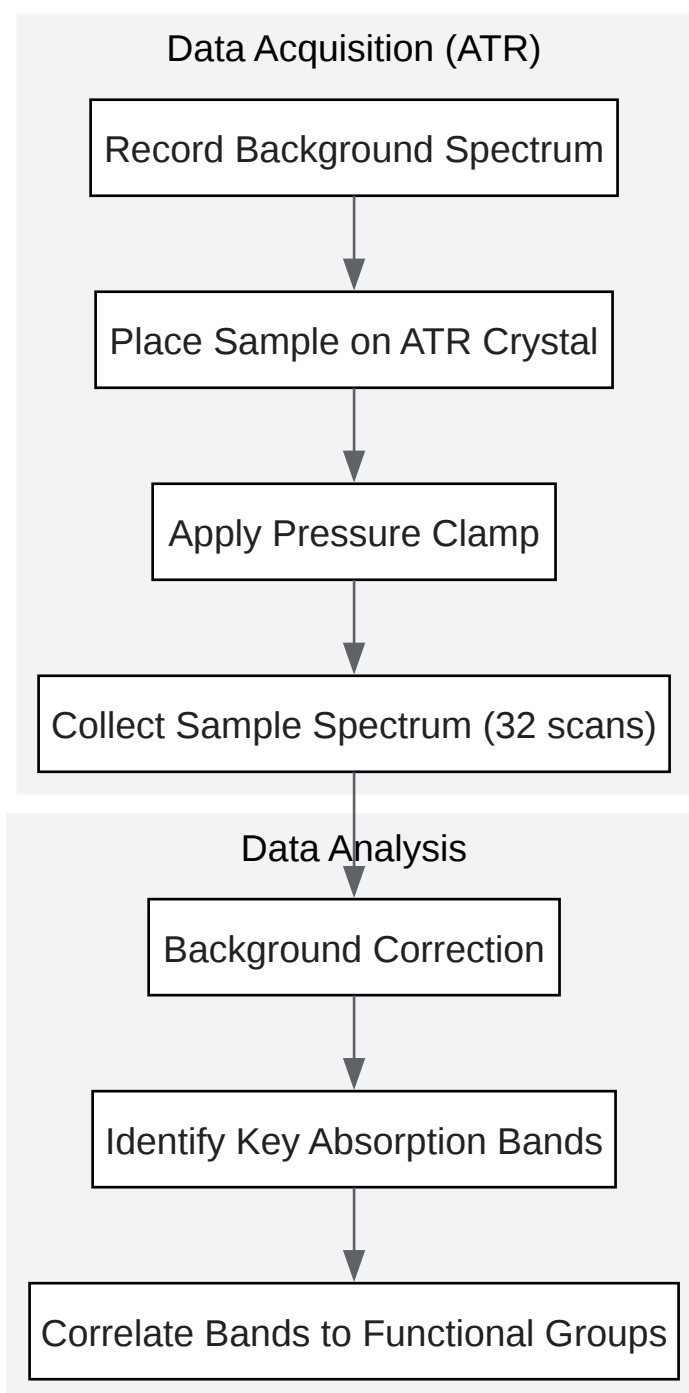
Rationale for Experimental Design

Attenuated Total Reflectance (ATR) is the method of choice for analyzing solid samples. It requires no sample preparation (such as creating KBr pellets) and provides high-quality, reproducible spectra by bringing the solid sample into direct contact with a high-refractive-index crystal (typically diamond).

Experimental Protocol: ATR-FTIR

- Instrument Background: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrumental interference.
- Sample Application: Place a small amount of the solid **Methyl 2-(3-bromophenyl)-2-cyanoacetate** sample directly onto the ATR crystal.
- Apply Pressure: Use the instrument's pressure clamp to ensure firm, consistent contact between the sample and the crystal.
- Data Acquisition: Collect the spectrum over the range of 4000-500 cm⁻¹. Co-add 32 scans to achieve a high signal-to-noise ratio.
- Data Processing: The resulting spectrum is automatically ratioed against the background and presented in terms of transmittance or absorbance.

Workflow for FTIR Analysis



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Caption: Workflow for ATR-FTIR data acquisition and analysis.

Predicted Spectral Data and Interpretation

The IR spectrum should display several strong, characteristic bands that confirm the molecular structure.

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
~ 3080	Medium-Weak	C-H Stretch	Aromatic C-H
~ 2960	Weak	C-H Stretch	Aliphatic C-H (-OCH ₃)
~ 2245	Medium, Sharp	C≡N Stretch	Nitrile
~ 1745	Strong, Sharp	C=O Stretch	Ester
~ 1580, 1470	Medium-Weak	C=C Stretch	Aromatic Ring
~ 1250	Strong	C-O Stretch	Ester
< 700	Medium	C-Br Stretch	Aryl Halide

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and structural clues derived from its fragmentation pattern.

Rationale for Experimental Design

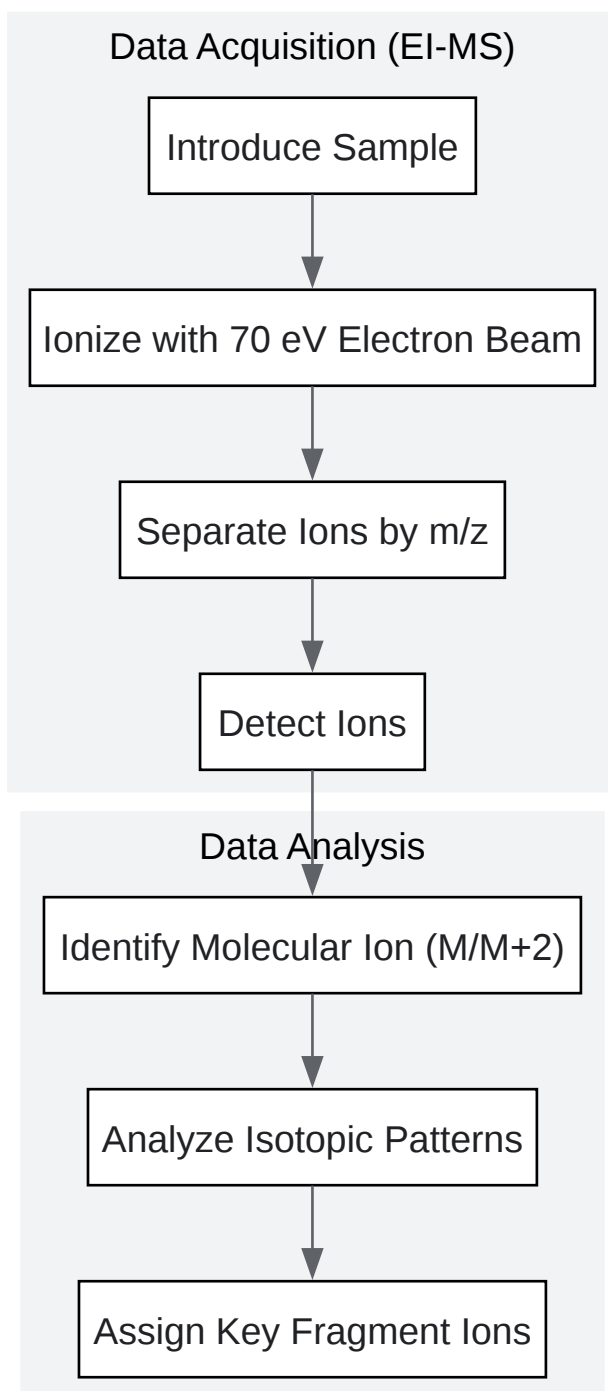
Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy into the molecule, causing it to fragment in a predictable and reproducible manner. This is ideal for structural elucidation. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, provides a highly distinctive isotopic signature that is invaluable for identifying bromine-containing fragments.^{[4][5]}

Experimental Protocol: Electron Ionization (EI)-MS

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

- Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source.
- Mass Analysis: Accelerate the resulting positively charged ions and separate them based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) analyzer.
- Detection: Detect the ions to generate the mass spectrum.

Workflow for Mass Spectrometry Analysis



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Caption: Workflow for EI-MS data acquisition and analysis.

Predicted Spectral Data and Interpretation

The mass spectrum will be characterized by the unique isotopic pattern of bromine.

m/z (Mass/Charge)	Ion	Fragmentation Pathway
254 / 256	$[\text{C}_{10}\text{H}_8^{79}\text{BrNO}_2]^+ /$ $[\text{C}_{10}\text{H}_8^{81}\text{BrNO}_2]^+$	Molecular Ion (M^+ , $\text{M}+2^+$). The presence of this doublet with ~1:1 intensity is definitive proof of a single bromine atom in the molecule.[5][6]
223 / 225	$[\text{M} - \text{OCH}_3]^+$	Loss of a methoxy radical ($\bullet\text{OCH}_3$) from the ester.
195 / 197	$[\text{M} - \text{COOCH}_3]^+$	Loss of the carbomethoxy radical ($\bullet\text{COOCH}_3$), a common and favorable fragmentation for methyl esters. This results in the stable 2-(3-bromophenyl)acetonitrile cation.
174	$[\text{M} - \text{Br}]^+$	Loss of a bromine radical ($\bullet\text{Br}$). This peak will not have the isotopic partner.
155 / 157	$[\text{C}_6\text{H}_4\text{Br}]^+$	Bromophenyl cation, resulting from cleavage of the C-C bond alpha to the ring.
76	$[\text{C}_6\text{H}_4]^+$	Benzyne radical cation, from the loss of Br and HCN from the $[\text{M} - \text{COOCH}_3]^+$ fragment.

Conclusion

The combination of NMR, FTIR, and MS provides a complete and unambiguous analytical profile of **Methyl 2-(3-bromophenyl)-2-cyanoacetate**. The ^1H and ^{13}C NMR spectra confirm the carbon-hydrogen framework and the specific substitution pattern of the aromatic ring. FTIR spectroscopy provides rapid verification of the critical nitrile and ester functional groups. Finally, mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern, with the characteristic M/M+2 isotopic signature providing definitive evidence for the

presence of bromine. Together, these protocols and the corresponding data form a robust analytical package for researchers, ensuring the identity, purity, and structural integrity of this important synthetic intermediate.

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